molecular formula C16H22N4O B7989001 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one

6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B7989001
M. Wt: 286.37 g/mol
InChI Key: ZNDPYMCCPVUIBW-UHFFFAOYSA-N
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Description

6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one is an intricate organic compound notable for its diverse applications in synthetic chemistry and potential use in medicinal chemistry. This compound contains a fused bicyclic system, incorporating elements of pyridine and pyrimidine, making it structurally unique and intriguing for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one often involves multi-step synthetic procedures:

  • Initial Ring Formation: : One common approach starts with the condensation of benzylamine with a suitable 2-substituted pyridine derivative to form the initial ring structure.

  • Subsequent Cyclization: : This is followed by a cyclization step, wherein a formylating agent and an appropriate catalyst are used to generate the bicyclic pyrido[4,3-d]pyrimidine core.

  • Dimethylamine Substitution:

Industrial Production Methods

On an industrial scale, the synthesis of such complex compounds would typically involve:

  • Bulk Reactions: : Utilizing large-scale batch reactors for the initial synthesis steps to ensure efficient production.

  • Purification: : Employing crystallization or chromatographic techniques to achieve high purity.

  • Automation: : Using automated systems to precisely control reaction parameters, thereby optimizing yield and reducing impurities.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions:

  • Oxidation: : Conversion to corresponding N-oxides using agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reductive amination to further functionalize the benzyl group or reduction of pyrimidinone to pyrimidine.

  • Substitution: : Halogenation or alkylation reactions at specific sites on the ring.

Common Reagents and Conditions

  • Oxidizing Agents: : m-CPBA, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, halogenation reagents like N-bromosuccinimide (NBS).

Major Products

  • Oxidation Products: : N-oxides and hydroxyl derivatives.

  • Reduction Products: : Aminated derivatives and deoxygenated pyrimidine analogs.

  • Substitution Products: : Halogenated and alkylated analogs.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex organic molecules.

  • Catalysis: : Investigated as potential ligands in catalytic processes due to the unique electronic properties of the fused ring system.

Biology and Medicine

  • Pharmacophores: : Studied for their potential as pharmacophores in drug discovery, particularly in targeting specific enzymes or receptors.

  • Biological Assays: : Used in various biological assays to investigate their activity against different cell lines and pathogens.

Industry

  • Material Science: : Explored for use in developing new materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism of action for 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one depends on its application:

  • Enzyme Inhibition: : It can act as an enzyme inhibitor by binding to active sites or allosteric sites, altering enzyme function.

  • Receptor Modulation: : The compound can also modulate receptor activity by mimicking or blocking endogenous ligands.

Molecular Pathways

  • Signal Transduction: : Modulates signaling pathways by interacting with specific proteins involved in cell signaling.

  • Gene Expression: : May influence gene expression by acting on transcription factors or epigenetic modulators.

Comparison with Similar Compounds

Unique Features

6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one stands out due to its fused ring system, which imparts unique electronic properties and enhances its reactivity and binding affinity in various applications.

Similar Compounds

  • Pyrido[4,3-d]pyrimidine Derivatives: : Similar bicyclic compounds with different substituents, such as 6-aryl-2-(dimethylamino) derivatives.

  • Benzylamine Derivatives: : Compounds featuring benzylamine groups attached to different heterocyclic systems.

  • Dimethylamino Substituted Compounds: : Compounds where the dimethylamino group is a key functional moiety, influencing the compound's overall reactivity and biological activity.

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Properties

IUPAC Name

6-benzyl-2-(dimethylamino)-3,4a,5,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(2)16-17-14-8-9-20(11-13(14)15(21)18-16)10-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDPYMCCPVUIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2CCN(CC2C(=O)N1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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